molecular formula C15H22N2O5 B15180069 (5-Phenoxypentyl)hydrazine maleate CAS No. 69782-09-8

(5-Phenoxypentyl)hydrazine maleate

Cat. No.: B15180069
CAS No.: 69782-09-8
M. Wt: 310.35 g/mol
InChI Key: WNZJIFRNDZYRQK-BTJKTKAUSA-N
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Description

(5-Phenoxypentyl)hydrazine maleate is a hydrazine derivative where a phenoxypentyl group is attached to a hydrazine backbone, stabilized by a maleate counterion. The maleate moiety (C₄H₄O₄) enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry to improve pharmacokinetics .

However, specific pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with analogs.

Properties

CAS No.

69782-09-8

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;(5-phenoxypentylamino)azanium

InChI

InChI=1S/C11H18N2O.C4H4O4/c12-13-9-5-2-6-10-14-11-7-3-1-4-8-11;5-3(6)1-2-4(7)8/h1,3-4,7-8,13H,2,5-6,9-10,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WNZJIFRNDZYRQK-BTJKTKAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCCCCN[NH3+].C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCCCCCN[NH3+].C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenoxypentyl)hydrazine maleate typically involves the reaction of 5-phenoxypentyl hydrazine with maleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process .

Industrial Production Methods

Industrial production of (5-Phenoxypentyl)hydrazine maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Phenoxypentyl)hydrazine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy-substituted hydrazones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(5-Phenoxypentyl)hydrazine maleate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Phenoxypentyl)hydrazine maleate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Maleates

Structural Analogues and Key Differences

Phenoxypropazine Maleate
  • Structure: (1-Methyl-2-phenoxyethyl)hydrazine maleate (CAS 3941-06-8).
  • Key Differences :
    • Shorter alkyl chain (ethyl vs. pentyl).
    • Methyl substitution on the hydrazine-attached carbon.
  • Pharmacology: Acts as a monoamine oxidase inhibitor (MAOI) with psychotropic effects. Oral LD₅₀ in mice: 460 mg/kg .
General Hydrazine Derivatives with Maleate Counterions
  • Example : Pyrazoline derivatives synthesized via hydrazine hydrate and diethyl maleate .
  • Key Differences: Heterocyclic cores (e.g., pyridine, pyrazine) replace the phenoxypentyl group. Focus on insecticidal or antiproliferative activities rather than CNS effects .

Physicochemical and Pharmacokinetic Properties

Property (5-Phenoxypentyl)hydrazine maleate (Theoretical) Phenoxypropazine Maleate Pyrazoline Maleate Derivatives
Molecular Weight 342.34 g/mol (calc.) 282.33 g/mol 250–350 g/mol
Solubility High (maleate enhances aqueous solubility) Moderate Variable (depends on heterocycle)
Bioavailability Likely improved due to maleate Moderate Low to moderate
Toxicity (LD₅₀) Not reported 460 mg/kg (mouse, oral) Varies widely (e.g., IC₅₀: 3.65 nM for enzyme inhibition )

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